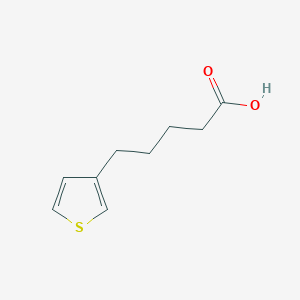

5-(3-Thienyl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-9(11)4-2-1-3-8-5-6-12-7-8/h5-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETZXRCCRPQLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641429 | |

| Record name | 5-(Thiophen-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20906-04-1 | |

| Record name | 5-(Thiophen-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Heterocyclic Scaffolds

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(3-Thienyl)pentanoic Acid

In the landscape of modern drug discovery and material science, the thiophene ring stands out as a privileged scaffold. Its structural similarity to benzene, coupled with its unique electronic properties and ability to engage in specific biological interactions, makes it an invaluable building block.[1] This guide focuses on a specific, yet highly versatile derivative: This compound . We will move beyond a simple recitation of data, providing a deep, mechanistic understanding of its properties, synthesis, and reactivity. The goal is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to strategically deploy this molecule in their research and development pipelines.

Molecular Identity and Physicochemical Profile

This compound is a bifunctional molecule featuring a terminal carboxylic acid group and a thiophene ring linked by a five-carbon aliphatic chain. This structure provides two distinct points for chemical modification, making it a flexible synthon for a variety of synthetic pathways.[1]

Chemical Structure and Nomenclature

-

Systematic Name: 5-(Thiophen-3-yl)pentanoic acid

-

Molecular Weight: 184.26 g/mol [3]

-

SMILES: O=C(O)CCCCC1=CSC=C1[3]

Physicochemical Properties

Quantitative data for this specific isomer is not broadly published; however, we can compile key properties from chemical suppliers and make informed predictions based on its structure and related compounds like its 2-thienyl isomer and pentanoic acid.[4][5]

| Property | Value / Predicted Value | Source / Rationale |

| Purity | ≥97.0% (typical commercial) | [2] |

| Physical State | Solid or Oil | Based on related structures. The 2-thienyl isomer has a melting point of 39-42°C.[4] |

| Boiling Point | ~330-340°C at 760 mmHg (Predicted) | Extrapolated from the predicted boiling point of the 2-thienyl isomer (~336.8°C).[4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | The long alkyl chain and aromatic ring decrease water solubility, a common trait for such carboxylic acids.[4] |

| pKa | ~4.8 - 5.0 (Predicted) | Similar to other aliphatic carboxylic acids like pentanoic acid (pKa ≈ 4.8). The distant thienyl group has a minor electronic effect. |

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a definitive public database spectrum is elusive, a competent chemist can predict the key features with high accuracy based on the constituent functional groups.[6][7][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the thiophene ring, the aliphatic chain, and the carboxylic acid proton.

-

δ ~11.0-12.0 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.[9]

-

δ ~7.25 ppm (1H, triplet, J≈3.0 Hz): Corresponds to the proton at the C5 position of the thiophene ring.

-

δ ~7.00 ppm (1H, multiplet): Corresponds to the proton at the C2 position of the thiophene ring.

-

δ ~6.95 ppm (1H, multiplet): Corresponds to the proton at the C4 position of the thiophene ring.

-

δ 2.65 ppm (2H, triplet, J≈7.5 Hz): The methylene group (α to the thiophene ring).

-

δ 2.40 ppm (2H, triplet, J≈7.5 Hz): The methylene group (α to the carbonyl group).

-

δ 1.6-1.8 ppm (4H, multiplet): The two central methylene groups of the pentyl chain, which will likely overlap.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum provides a map of the unique carbon environments.

-

δ ~180 ppm: The carbonyl carbon of the carboxylic acid, typically the most downfield signal.[9]

-

δ ~142 ppm: The C3 quaternary carbon of the thiophene ring attached to the alkyl chain.

-

δ ~128 ppm: The C5 carbon of the thiophene ring.

-

δ ~125 ppm: The C2 carbon of the thiophene ring.

-

δ ~120 ppm: The C4 carbon of the thiophene ring.

-

δ ~34 ppm: The methylene carbon α to the carbonyl group.

-

δ ~31 ppm: The methylene carbon α to the thiophene ring.

-

δ ~29 ppm: The central methylene carbons of the pentyl chain.

-

δ ~24 ppm: The central methylene carbons of the pentyl chain.

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying key functional groups.

-

2500-3300 cm⁻¹ (broad): A very broad and characteristic O-H stretch of the carboxylic acid, often obscuring C-H stretches.[7]

-

~2930 cm⁻¹: Aliphatic C-H stretching from the pentyl chain.

-

~1710 cm⁻¹ (strong): A strong, sharp absorbance characteristic of the C=O (carbonyl) stretch of a carboxylic acid.[7]

-

~1410 cm⁻¹ and ~1280 cm⁻¹: C-O stretching and O-H bending vibrations.

-

Multiple peaks in 1500-1300 cm⁻¹ & 800-700 cm⁻¹ regions: C=C and C-S stretching and bending vibrations associated with the thiophene ring.

Synthesis and Chemical Reactivity

Understanding how to synthesize this compound and how it behaves in chemical reactions is critical for its application as a building block.

A Plausible Synthetic Workflow

While numerous synthetic routes to thiophene derivatives exist, a robust and logical approach for this specific molecule would involve a Grignard reaction followed by carboxylation. This method offers good control and utilizes readily available starting materials.

Caption: A plausible three-step synthetic workflow for this compound.

-

Grignard Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of dry tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromothiophene (1.0 eq) in dry THF via an addition funnel. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the resulting dark solution for 1-2 hours at room temperature to ensure complete formation of 3-thienylmagnesium bromide.

-

Coupling: In a separate flask, dissolve methyl 5-bromopentanoate (1.1 eq) in dry THF. Cool this solution to 0°C. Slowly transfer the prepared Grignard reagent to the ester solution via cannula. For improved yield and selectivity, a copper(I) catalyst like CuI or Li₂CuCl₄ can be added to the ester solution prior to the Grignard addition. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester, methyl 5-(3-thienyl)pentanoate. Dissolve the crude ester in methanol and add a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC. After cooling, remove the methanol in vacuo. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the product. Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Core Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups.

-

Carboxylic Acid Group: This group is the primary site for nucleophilic acyl substitution. It can be readily converted into a variety of derivatives, which is a cornerstone of its utility in drug development.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters.[10]

-

Amidation: Activation with coupling reagents (e.g., EDC, HATU) followed by reaction with primary or secondary amines produces amides. This is a critical reaction for building peptide-like structures or introducing diverse functional groups.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 6-(3-thienyl)hexan-1-ol.

-

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system prone to electrophilic aromatic substitution (EAS). The alkyl chain is a weak activating group with ortho-, para-directing effects. In the 3-substituted thiophene, the primary sites for EAS are the C2 and C5 positions.

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) will preferentially introduce a bromine atom at the C2 or C5 position.

-

Nitration/Sulfonation: Can be achieved with standard reagents, though conditions must be carefully controlled to avoid degradation of the thiophene ring.

-

Caption: Primary reactive centers on this compound.

Applications in Research and Development

The true value of this compound lies in its application as a strategic building block. Thiophene-containing molecules are prevalent in pharmaceuticals and advanced materials.[11][12]

Medicinal Chemistry and Drug Discovery

The thiophene moiety is a well-established bioisostere of the phenyl ring, capable of modulating a compound's pharmacokinetic and pharmacodynamic properties.[1] The carboxylic acid "handle" on this compound allows for its incorporation into larger, more complex molecules targeting a range of diseases.

-

Scaffold for CNS-Active Agents: Thiophene derivatives are found in drugs targeting the central nervous system, including antipsychotics (e.g., Olanzapine) and antidepressants (e.g., Duloxetine).[11] The lipophilic character of the thienyl-alkyl chain can aid in blood-brain barrier penetration, a critical challenge in CNS drug design.

-

Intermediate for Enzyme Inhibitors: Carboxylic acids are classic functional groups for interacting with the active sites of enzymes, particularly metalloproteases and hydrolases. By creating amide libraries from this compound, researchers can perform structure-activity relationship (SAR) studies to discover potent and selective inhibitors.

-

Fragment for Novel Therapeutics: The molecule can serve as a starting point for developing novel agonists or antagonists. For example, thienyl carboxamide derivatives have been designed as potent agonists at NMDA receptor subtypes, which have therapeutic potential in neurological disorders.[13] Similarly, thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators of the mGluR5 receptor, relevant for autism spectrum disorders.[14]

Material Science

Thiophene-based structures are the foundation of many organic conductive materials. While this specific molecule is not a monomer for direct polymerization, its derivatives can be.

-

Functionalized Polymers: By converting the carboxylic acid to a polymerizable group (e.g., an acrylate or styrenic derivative), the thienyl moiety can be incorporated into polymer backbones or side chains. This can impart unique electronic or self-assembly properties to the resulting material. Thienyl-containing amino acids are already being explored for creating advanced materials like stimuli-responsive hydrogels.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its dual functionality allows for precise and versatile chemical modification, while the embedded thiophene ring offers proven bioactivity and unique electronic properties. From the rational design of CNS-targeting pharmaceuticals to the development of novel functional materials, this compound provides a robust and reliable starting point. This guide has aimed to provide the in-depth, practical, and scientifically-grounded insights necessary for researchers to fully leverage the potential of this valuable heterocyclic building block.

References

-

International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved January 18, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 18, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 5-(2-Thienyl)pentanoic acid - Optional[FTIR] - Spectrum. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Retrieved January 18, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Hydroxybenzeneethanol. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2006). Reactivity and acid-base behavior of ring-methoxylated arylalkanoic acid radical cations and radical zwitterions in aqueous solution. Retrieved January 18, 2026, from [Link]

-

YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved January 18, 2026, from [Link]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved January 18, 2026, from [Link]

-

Thieme Chemistry. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanoic acid (CAS 109-52-4). Retrieved January 18, 2026, from [Link]

-

Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid.... Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

Cheméo. (n.d.). 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. Retrieved January 18, 2026, from [Link]

-

Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved January 18, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 20906-04-1|5-(Thiophen-3-yl)pentanoic acid|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Pentanoic acid (CAS 109-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. ijprajournal.com [ijprajournal.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-(3-Thienyl)pentanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of 5-(3-Thienyl)pentanoic acid (CAS 20906-04-1), a heterocyclic fatty acid derivative. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key building block or investigate its potential therapeutic applications. This document details the compound's physicochemical properties, provides a robust synthesis and purification protocol, outlines its applications, presents validated analytical methodologies for quality control, and summarizes essential safety and handling procedures. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Physicochemical Properties and Characterization

This compound is a specialty chemical primarily used in organic synthesis. Its structure, featuring a thiophene ring attached to a pentanoic acid chain, makes it a valuable intermediate in the creation of more complex molecules, particularly in the pharmaceutical and materials science sectors.

A precise understanding of its chemical and physical properties is the foundation for its effective use in any research or development setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and the expected spectroscopic signature for identity confirmation.

Table 1: Core Physicochemical & Spectroscopic Data

| Property | Value | Source |

| CAS Number | 20906-04-1 | [1][2] |

| Molecular Formula | C₉H₁₂O₂S | [1][2] |

| Molecular Weight | 184.26 g/mol | [1][2] |

| IUPAC Name | 5-(Thiophen-3-yl)pentanoic acid | [2] |

| Appearance | Cream Solid | [3] |

| Purity | ≥95% - 97.0% | [1][4] |

| Solubility | Insoluble in water. | [5] |

| SMILES Code | O=C(O)CCCCC1=CSC=C1 | [2] |

Note: Spectroscopic data (NMR, IR, MS) can vary slightly based on the solvent and instrument used. The data presented here are typical values and should be used as a reference.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described method is a common laboratory-scale procedure.

Synthetic Rationale

The chosen synthetic route, a modified Grignard reaction followed by carboxylation, is favored for its reliability and the commercial availability of the starting materials. The Grignard reagent is a powerful nucleophile, ideal for forming the crucial carbon-carbon bond with the thiophene ring. Subsequent carboxylation with carbon dioxide (dry ice) is an efficient method for introducing the carboxylic acid moiety.

Detailed Synthetic Protocol

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

5-Bromopentanoic acid ethyl ester

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3-bromothiophene in anhydrous ether dropwise. A small crystal of iodine may be added to initiate the reaction. The mixture should be stirred until most of the magnesium has reacted to form 3-thienylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of 5-bromopentanoic acid ethyl ester in anhydrous ether. The reaction is exothermic and should be controlled carefully. Allow the mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis & Carboxylation: The reaction mixture is then poured slowly over a slurry of crushed dry ice. This step introduces the carboxylic acid group. After the CO₂ has sublimated, the mixture is quenched by the slow addition of 1M HCl to hydrolyze the intermediate magnesium salt.

-

Work-up & Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are then washed with 1M NaOH to extract the acidic product into the aqueous layer.

-

Acidification & Isolation: The basic aqueous layer is cooled in an ice bath and acidified with 1M HCl until the product precipitates. The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product is further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound. The final product is dried under a high vacuum.

Synthesis Workflow Diagram

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(3-Thienyl)pentanoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 5-(3-Thienyl)pentanoic acid is a chemical compound of interest in various research domains, including materials science and medicinal chemistry, due to the presence of both a thiophene ring and a carboxylic acid functional group.[1][2] Accurate and comprehensive characterization of its molecular structure is paramount for its application in any field. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and verification. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and data from analogous chemical structures.

Chemical Structure

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| ~7.25 | Doublet of doublets | 1H | Thiophene H-5 |

| ~7.00 | Doublet of doublets | 1H | Thiophene H-2 |

| ~6.95 | Doublet of doublets | 1H | Thiophene H-4 |

| ~2.70 | Triplet | 2H | -CH₂- (adjacent to thiophene) |

| ~2.40 | Triplet | 2H | -CH₂- (adjacent to COOH) |

| ~1.70 | Multiplet | 4H | -CH₂-CH₂- (central methylene groups) |

Interpretation:

The ¹H NMR spectrum is expected to show a characteristic broad singlet in the downfield region (~11-12 ppm) corresponding to the acidic proton of the carboxylic acid. The three protons on the thiophene ring are expected to appear in the aromatic region (~6.9-7.3 ppm) with splitting patterns (doublet of doublets) resulting from coupling to each other. The methylene protons of the pentanoic acid chain will appear as distinct signals in the aliphatic region. The protons on the carbon adjacent to the electron-withdrawing thiophene ring will be slightly downfield (~2.70 ppm) compared to the protons adjacent to the carbonyl group (~2.40 ppm). The remaining four protons of the central methylene groups will likely appear as a multiplet around 1.70 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 75 or 100 MHz. [3][4]The same sample solution would be used.

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~142 | Thiophene C-3 (substituted) |

| ~128 | Thiophene C-5 |

| ~126 | Thiophene C-2 |

| ~122 | Thiophene C-4 |

| ~34 | -CH₂- (adjacent to COOH) |

| ~31 | -CH₂- |

| ~30 | -CH₂- (adjacent to thiophene) |

| ~25 | -CH₂- |

Interpretation:

The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid in the downfield region around 180 ppm. [5][6]The four carbons of the thiophene ring will appear in the aromatic region, with the substituted carbon (C-3) being the most downfield. The four methylene carbons of the pentanoic acid chain will appear in the aliphatic region between 25 and 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. [7]A small amount of the sample can be analyzed as a thin film between salt plates (if it is a liquid at room temperature) or as a KBr pellet (if it is a solid).

Caption: Workflow for IR Spectroscopy.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=C stretch (thiophene) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1280 | Medium | C-O stretch (carboxylic acid) |

| ~930 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

| ~870, ~780 | Medium-Strong | C-H bend (out-of-plane, thiophene) |

Interpretation:

The IR spectrum will be dominated by the very broad absorption band of the O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. [5][8]A strong, sharp peak around 1710 cm⁻¹ is characteristic of the C=O stretch of a carboxylic acid dimer. [5][8]The presence of the thiophene ring will be confirmed by C=C stretching bands and characteristic out-of-plane C-H bending vibrations. The aliphatic chain will show characteristic C-H stretching and bending absorptions. [9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 139 | [M - COOH]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Interpretation:

The mass spectrum should show a molecular ion peak at m/z = 184, corresponding to the molecular weight of this compound (C₉H₁₂O₂S). [10]A prominent fragment would be observed at m/z = 139, resulting from the loss of the carboxyl group (-COOH). The most stable fragment is often the thienylmethyl cation at m/z = 97, formed by cleavage of the bond beta to the thiophene ring. The base peak could be the thienyl cation itself at m/z = 83. The fragmentation pattern of the pentanoic acid chain would also contribute to the spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of the structure of this compound. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of similar compounds, serves as a valuable reference for researchers working with this molecule. Experimental verification of this data will definitively confirm the identity and purity of this compound.

References

-

NP-MRD. ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0300395). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NIST. Pentanoic acid, TMS derivative. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). [Link]

-

ResearchGate. Supporting Information A simple and easy to perform synthetic route to functionalized thienyl bicyclo[3.2.1]octadienes Experimen. [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. [Link]

-

Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

SpectraBase. 5-(2-Thienyl)pentanoic acid - Optional[FTIR] - Spectrum. [Link]

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

-

PubChem. 5-(5-(3-Hydroxyphenyl)thiophen-2-yl)pentanoic acid. [Link]

-

NIST. Pentanoic acid. NIST Chemistry WebBook. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

- Google Patents. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

Illinois State University. Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. General experimental details. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

NIST. Pentanoic acid. NIST Chemistry WebBook. [Link]

-

NIST. Pentanoic acid. NIST Chemistry WebBook. [Link]

-

NIST. Pentanoic acid. NIST Chemistry WebBook. [Link]

-

SpectraBase. Pentanoic acid, 5-[(trimethylsilyl)amino]-, trimethylsilyl ester - Optional[MS (GC)] - Spectrum. [Link]

- Google Patents. US4180510A - Method for preparing thienylacetic acids.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 20906-04-1|5-(Thiophen-3-yl)pentanoic acid|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the NMR Spectra Analysis of 5-(3-Thienyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(3-thienyl)pentanoic acid, a molecule of interest in medicinal chemistry and materials science. By delving into the principles of chemical shifts, coupling constants, and spectral interpretation, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of thiophene-containing compounds. We will explore the causality behind spectral features, present standardized experimental protocols, and provide a framework for the confident structural elucidation of this and similar molecules.

Introduction: The Structural Significance of this compound

Thiophene and its derivatives are privileged scaffolds in drug discovery and the development of functional organic materials.[1] Their unique electronic properties and ability to engage in various biological interactions make them valuable building blocks. This compound combines a 3-substituted thiophene ring with a flexible pentanoic acid chain, presenting a rich system for structural analysis. NMR spectroscopy is the premier tool for unambiguously confirming the identity and purity of such molecules. A thorough understanding of its NMR spectra is not merely an academic exercise but a critical step in quality control, reaction monitoring, and understanding structure-activity relationships.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound. We will begin with the foundational aspects of sample preparation and data acquisition, followed by a detailed interpretation of the proton and carbon spectra, and conclude with a summary of key spectral parameters.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of NMR data is fundamentally dependent on meticulous experimental technique. The following protocol outlines a self-validating system for acquiring high-resolution spectra.

Sample Preparation

-

Solvent Selection : The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for carboxylic acids, the acidic proton signal can be broad and its chemical shift concentration-dependent.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative, often providing a sharper carboxylic acid proton signal due to its hydrogen-bonding capabilities. For definitive identification of the acidic proton, a D₂O exchange experiment can be performed; the signal corresponding to the carboxylic acid proton will disappear upon addition of a drop of D₂O.[3][4]

-

Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the instrument and sample.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse sequence is generally sufficient.[1]

-

Spectral Width : Set to approximately 12-15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.[1]

-

Number of Scans : 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay : A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.[1]

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1]

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[1]

-

Relaxation Delay : A longer relaxation delay of 2-5 seconds is necessary to ensure quantitative signal intensity, especially for quaternary carbons.

-

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.

-

Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration : For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Workflow for NMR Analysis of this compound

Caption: A streamlined workflow for the NMR analysis of organic compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.

Chemical Structure and Proton Numbering

To facilitate a clear discussion, the protons of this compound are numbered as follows:

Caption: Structure of this compound with proton designations.

Predicted ¹H NMR Signal Assignments

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons of this compound in CDCl₃.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H(h) - COOH | 9.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.[2][3][5] |

| H(a) - Thiophene H2 | ~7.17 | Multiplet | 1H | Protons on a thiophene ring typically appear in the aromatic region. The exact shift is influenced by the alkyl substituent at C3.[1] |

| H(c) - Thiophene H5 | ~6.86 | Multiplet | 1H | Similar to H2, this proton is in the aromatic region, with its chemical shift influenced by the C3-substituent.[1] |

| H(b) - Thiophene H4 | ~6.87 | Multiplet | 1H | Also in the aromatic region, its shift is affected by the adjacent substituent.[1] |

| H(g) - Cδ-H₂ | ~2.80 | Triplet | 2H | These protons are adjacent to the thiophene ring and are thus deshielded relative to other methylene groups. |

| H(d) - Cα-H₂ | 2.0 - 2.5 | Triplet | 2H | Protons alpha to a carbonyl group are deshielded and typically appear in this range.[3] |

| H(e), H(f) - Cβ-H₂, Cγ-H₂ | 1.4 - 1.8 | Multiplets | 4H | These methylene protons are in a more shielded, alkane-like environment. |

Interpretation of Coupling Constants (J-values)

-

Thiophene Ring : The coupling constants between the protons on the thiophene ring are characteristic. J(H2-H4) and J(H4-H5) are typically in the range of 3-5 Hz, while J(H2-H5) is smaller, around 1-2 Hz.

-

Aliphatic Chain : The vicinal coupling between adjacent methylene groups (e.g., H(d) and H(e)) will result in triplet or multiplet patterns with a typical J-value of 6-8 Hz.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Signal Assignments

The following table outlines the expected chemical shifts for the carbon atoms of this compound.

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 170 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[3][5][7] |

| Thiophene C3 | ~138 | The carbon bearing the substituent is typically deshielded.[1] |

| Thiophene C2, C4, C5 | 121 - 130 | The other sp² hybridized carbons of the thiophene ring appear in this region.[1] |

| Cα | 30 - 40 | The carbon alpha to the carbonyl group is deshielded.[3] |

| Cδ | ~30 | The carbon attached to the thiophene ring. |

| Cβ, Cγ | 20 - 30 | These carbons are in a typical aliphatic environment. |

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of the spin systems within the thiophene ring and along the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Conclusion

The NMR spectral analysis of this compound is a systematic process that relies on the fundamental principles of chemical shifts and coupling constants. By following a robust experimental protocol and applying a logical interpretive framework, researchers can confidently elucidate the structure of this and related compounds. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to leverage NMR spectroscopy to its full potential in their research endeavors. The combination of ¹H and ¹³C NMR, supplemented by 2D techniques when necessary, offers a powerful and self-validating system for structural characterization.

References

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved January 12, 2024, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 12, 2024, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 12, 2024, from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534–3547.

-

The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved January 12, 2024, from [Link]

-

Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved January 12, 2024, from [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved January 12, 2024, from [Link]

- Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. (2006). Journal of the American Chemical Society, 128(49), 15682–15692.

-

Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. (n.d.). Oxford Academic. Retrieved January 12, 2024, from [Link]

-

The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (1991). PubMed. Retrieved January 12, 2024, from [Link]

-

NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. Retrieved January 12, 2024, from [Link]

-

Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. (1989). Sci-Hub. Retrieved January 12, 2024, from [Link]

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega, 2(9), 5676–5685.

-

Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). ResearchGate. Retrieved January 12, 2024, from [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). CORE. Retrieved January 12, 2024, from [Link]

-

Thioester supporting info 09-08-12. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2024, from [Link]

-

N-Unsubstituted 2- and 3-thiophenimines. (2024). Organic & Biomolecular Chemistry. Retrieved January 12, 2024, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 12, 2024, from [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2024, from [Link]

-

Approximate 1H and 13C NMR Shifts. (n.d.). Retrieved January 12, 2024, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 12, 2024, from [Link]

-

Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved January 12, 2024, from [Link]

-

Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.). Retrieved January 12, 2024, from [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0300395). (n.d.). NP-MRD. Retrieved January 12, 2024, from [Link]

-

Coupling constants. (n.d.). The Duke NMR Center. Retrieved January 12, 2024, from [Link]

-

J-Coupling (Scalar). (2023). Chemistry LibreTexts. Retrieved January 12, 2024, from [Link]

-

Study the NMR spectrum of pentanoic acid, valeric acid... (2021). Transtutors. Retrieved January 12, 2024, from [Link]

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2020). PMC. Retrieved January 12, 2024, from [Link]

-

1H NMR Spectrum (PHY0086543). (n.d.). PhytoBank. Retrieved January 12, 2024, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). (n.d.). Human Metabolome Database. Retrieved January 12, 2024, from [Link]

-

A guide to 13c nmr chemical shift values. (n.d.). Retrieved January 12, 2024, from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University. Retrieved January 12, 2024, from [Link]

-

NMR Spectroscopy. (2020). University of Wisconsin-Madison. Retrieved January 12, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

Foreword: A Modern Approach to Small Molecule Elucidation

An In-Depth Technical Guide to the Mass Spectrometry of 5-(3-Thienyl)pentanoic Acid

In the landscape of drug discovery and metabolomics, the precise structural characterization of small molecules is paramount. This compound, a molecule combining a heterocyclic aromatic ring with a carboxylic acid functional group, presents a unique and illustrative case for mass spectrometric analysis. Its structure is simple enough to be fundamentally understood, yet complex enough to demonstrate the power and nuance of modern analytical techniques. This guide moves beyond rote protocols; it is a narrative of scientific reasoning, designed for researchers and drug development professionals. We will explore not just how to analyze this molecule, but why specific choices in instrumentation and methodology lead to the most definitive and trustworthy results. Our exploration will be grounded in two primary, complementary techniques: the classic, robust Gas Chromatography-Mass Spectrometry (GC-MS) and the highly sensitive, versatile Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analyte: this compound

Understanding the target molecule is the foundational step for any analytical method development. The structure of this compound dictates its behavior in both chromatographic separation and mass spectrometric ionization and fragmentation.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The molecule consists of a five-carbon pentanoic acid chain attached at the 3-position of a thiophene ring. This structure imparts dual characteristics: the thiophene ring provides aromaticity and a sulfur heteroatom, while the pentanoic acid chain provides a polar, ionizable carboxyl group and a flexible aliphatic backbone.

| Property | Value | Source |

| CAS Number | 20906-04-1 | [1] |

| Molecular Formula | C₉H₁₂O₂S | [1] |

| Molecular Weight | 184.26 g/mol | [1] |

| Monoisotopic Mass | 184.05580 Da | Calculated |

| Key Features | Thiophene Ring, Carboxylic Acid, Aliphatic Chain | N/A |

Analytical Strategy: A Dual-Pronged Approach

No single analytical technique is universally superior; the choice is dictated by the analyte's properties and the research question. For this compound, a comprehensive characterization is best achieved by leveraging both GC-MS and LC-MS/MS.

Figure 2: Dual analytical workflow for comprehensive characterization.

-

GC-MS Rationale: GC-MS provides excellent chromatographic resolution and highly reproducible fragmentation patterns. The extensive libraries of electron ionization (EI) spectra make it a powerful tool for identification. However, the high polarity and low volatility of the carboxylic acid group necessitate a derivatization step to make the analyte suitable for gas chromatography.[2]

-

LC-MS/MS Rationale: LC-MS/MS is the workhorse of modern bioanalysis, offering high sensitivity and specificity without the need for derivatization.[3] Electrospray ionization (ESI) is a "soft" technique that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M-H]⁻).[4] Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides definitive structural information.[5][6]

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of Derivatization

Direct injection of this compound into a GC system would result in poor peak shape and low response. The polar carboxylic acid group engages in strong hydrogen bonding, increasing its boiling point and causing it to interact unfavorably with common non-polar GC stationary phases.

To overcome this, we must mask the polar group. Silylation is a robust and common choice, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2] This transformation dramatically increases volatility and thermal stability, making the analyte "GC-friendly."

Experimental Protocol: Silylation and GC-MS Analysis

Protocol: Silylation

-

Preparation: In a 2 mL autosampler vial, evaporate 100 µL of a sample solution (e.g., 1 mg/mL in methanol) to complete dryness under a gentle stream of nitrogen. This is crucial to remove water, which would consume the derivatizing reagent.

-

Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried residue.

-

Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for immediate GC-MS injection.

Protocol: GC-MS Analysis The following table outlines a typical set of parameters for the analysis of the TMS-derivatized analyte.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for semi-polar compounds. |

| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for sensitivity. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte in a reasonable time with good peak shape. |

| MS System | Agilent 5977B or equivalent | Standard single quadrupole or TOF MS. |

| Ionization Mode | Electron Ionization (EI) | 70 eV |

| Source Temp. | 230°C | Standard operating temperature to maintain cleanliness and prevent condensation. |

| Quad Temp. | 150°C | Standard operating temperature. |

| Scan Range | m/z 40-500 | Covers the expected mass range from small fragments to the derivatized molecular ion. |

Predicted EI Fragmentation Pathway

The TMS-derivatized molecule has a molecular weight of 256.4 g/mol . Under 70 eV electron ionization, we anticipate a complex but predictable fragmentation pattern. The molecular ion, [M]⁺•, will be observed at m/z 256.

Figure 3: Predicted Electron Ionization (EI) fragmentation of TMS-derivatized this compound.

Key Predicted Fragments:

| m/z | Proposed Identity | Fragmentation Mechanism |

| 256 | [M]⁺• (Molecular Ion) | Initial ionization of the TMS-derivatized molecule. |

| 241 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. This is a hallmark of silylated compounds and is often the base peak. |

| 179 | [M - •COOTMS]⁺ | Alpha-cleavage at the carbonyl group, losing the silylated carboxyl radical. This results in a C₉H₁₂S⁺ fragment. |

| 129 | [C₅H₉O₂Si]⁺ | McLafferty rearrangement, a characteristic fragmentation of long-chain carbonyls, involving a gamma-hydrogen transfer and cleavage of the Cα-Cβ bond.[7] |

| 117 | [COOTMS]⁺ | Alpha-cleavage resulting in the silylated carboxyl cation.[8] |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation, resulting from cleavage of the alkyl chain. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself, a very common and indicative fragment. |

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality of Ionization Mode Selection

For LC-MS, ESI is the premier choice for polar molecules like carboxylic acids.[9] We have a choice between positive and negative ionization modes. The carboxylic acid group has an acidic proton (pKa ~4-5). In a solution with a pH above its pKa, it will readily deprotonate to form a carboxylate anion. Therefore, negative ion mode ESI is the logical and superior choice , as it will efficiently generate the [M-H]⁻ ion at m/z 183.05. This provides high sensitivity and a clean precursor for MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

Protocol: LC-MS/MS Analysis This protocol is designed for a standard reversed-phase separation coupled to a triple quadrupole or Q-TOF mass spectrometer.

| Parameter | Setting | Rationale |

| LC System | Waters Acquity UPLC or equivalent | High-pressure system for fast, efficient separations. |

| Column | C18, 2.1 x 50 mm, 1.7 µm | A C18 stationary phase provides good retention for the moderately nonpolar backbone of the molecule. |

| Mobile Phase A | Water + 0.1% Ammonium Hydroxide | The weak base promotes deprotonation for efficient negative ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Ammonium Hydroxide | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte with good peak shape. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| MS System | Sciex QTRAP 6500 or equivalent | High-sensitivity tandem MS platform. |

| Ionization Mode | ESI Negative | As explained, this is the most efficient mode for a carboxylic acid. |

| Precursor Ion (Q1) | m/z 183.1 | Selection of the deprotonated [M-H]⁻ molecule. |

| Collision Gas | Nitrogen | Standard inert gas for CID. |

| Collision Energy | Optimized (e.g., -15 to -30 eV) | Energy must be tuned to achieve a good balance of precursor depletion and fragment ion formation. |

| Product Ion Scan (Q3) | m/z 40-185 | Scan range to detect all relevant fragment ions. |

Predicted ESI-CID Fragmentation Pathway

In the collision cell, the selected [M-H]⁻ precursor ion (m/z 183.1) is accelerated and collides with neutral gas molecules, leading to fragmentation. The fragmentation of deprotonated carboxylic acids is often dominated by a few key, predictable pathways.

Figure 4: Predicted Collision-Induced Dissociation (CID) fragmentation of deprotonated this compound.

Key Predicted Fragments:

| Precursor m/z | Product m/z | Proposed Identity | Fragmentation Mechanism |

| 183.1 | 139.1 | [M-H-CO₂]⁻ | Loss of Carbon Dioxide. This is the most common and characteristic fragmentation of a deprotonated carboxylic acid. The loss of a neutral 44 Da molecule results in a highly stable carbanion. This transition (183.1 -> 139.1) would be an excellent choice for a Multiple Reaction Monitoring (MRM) assay for quantification. |

| 183.1 | 83.0 | [C₄H₃S]⁻ | Thiophenide anion. Cleavage of the bond between the thiophene ring and the alkyl chain, with the charge retained on the more stable aromatic ring. |

Conclusion: Synthesizing the Data for Confident Identification

By employing this dual-methodology approach, we generate a self-validating system for the identification and characterization of this compound.

-

The GC-MS analysis , after derivatization, provides a retention time and a rich EI fragmentation pattern. The presence of key ions at m/z 241 ([M-15]⁺), 129 (McLafferty), and 73 ([TMS]⁺) provides strong evidence for a pentanoic acid structure containing a TMS group.

-

The LC-MS/MS analysis confirms the molecular weight with high accuracy via the [M-H]⁻ ion at m/z 183.1. The subsequent MS/MS fragmentation showing a dominant neutral loss of 44 Da (CO₂) is definitive proof of a carboxylic acid moiety.

When combined, these two datasets provide orthogonal confirmation of the molecule's identity and structure with an exceptionally high degree of confidence. This rigorous, mechanistically-driven approach is the bedrock of modern analytical science, ensuring that the data generated in research and development is both accurate and trustworthy.

References

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.

- Kind, T., & Fiehn, O. (2010). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews.

- Chemistry LibreTexts. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN).

- Adeleke, B. B., & Ojo, J. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry.

- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Hsu, C. S., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.

- O'Leary, B. M., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B.

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.

- Wikipedia. (n.d.). Tandem mass spectrometry.

- Scurtu, M. G., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.

- Moliner-Cubel, R., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. PubMed.

- Griffiths, J. G., et al. (1981). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- Creative Proteomics. (n.d.). Electrospray Ionization.

- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry.

- Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods.

- Stenson, A. C., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry.

- ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.

- Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.

- Oss, K., et al. (2017). Investigating the ionization of dissolved organic matter by electrospray ionization. Environmental Science & Technology.

- ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related highlights.

- Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.

- BLD Pharm. (n.d.). 5-(Thiophen-3-yl)pentanoic acid.

Sources

- 1. 20906-04-1|5-(Thiophen-3-yl)pentanoic acid|BLD Pharm [bldpharm.com]

- 2. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

- 3. mdpi.com [mdpi.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical Characteristics of 5-(3-thienyl)alkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-(3-thienyl)alkanoic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique structure, combining a flexible alkanoic acid chain with a rigid, aromatic thiophene ring, imparts a range of physical properties crucial to their application. This guide provides a comprehensive overview of these characteristics, offering both theoretical grounding and practical insights for researchers in the field. We will delve into the structural and electronic properties, solubility, thermal characteristics, and acidity of these compounds. Furthermore, this guide will present detailed methodologies for their synthesis and characterization, ensuring scientific integrity through validated protocols and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the 3-Thienyl Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals and functional organic materials.[1] When incorporated into a molecule, the thiophene ring can influence its electronic properties, metabolic stability, and receptor-binding affinity. The point of attachment to the thiophene ring is critical; the 3-position offers a distinct electronic and steric environment compared to the more commonly substituted 2-position. This guide focuses specifically on 5-(3-thienyl)alkanoic acids, where the alkanoic acid chain is connected to the 5-position of a thiophene ring that is itself substituted at the 3-position. This substitution pattern is of particular interest for probing structure-activity relationships in drug design and for the synthesis of novel polymers and molecular conductors.

Molecular Structure and Electronic Effects

The physical properties of 5-(3-thienyl)alkanoic acids are a direct consequence of their molecular structure. The interplay between the electron-rich, aromatic thiophene ring and the polar carboxylic acid group, separated by a flexible alkyl chain, governs their behavior.

The thiophene ring is a planar, aromatic system with a sulfur atom that contributes a lone pair of electrons to the π-system.[2] The bond angles within the thiophene ring are approximately 93° at the sulfur atom and around 109-114° for the carbon atoms.[2] The presence of the sulfur heteroatom introduces a dipole moment and influences the electron density distribution within the ring.

The alkanoic acid chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements. This flexibility is a key determinant of how these molecules interact with biological targets or pack in the solid state. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in the solid state and in nonpolar solvents.[3] This dimerization has a profound effect on their physical properties, particularly their melting and boiling points.

Figure 1: General structure of a 5-(3-thienyl)alkanoic acid.

Synthesis of 5-(3-thienyl)alkanoic Acids

A general and reliable method for the synthesis of 5-(3-thienyl)alkanoic acids is crucial for their systematic study. While various methods for the synthesis of thiophene derivatives exist, a common approach for this specific class of compounds involves a cross-coupling reaction followed by functional group manipulation.

Proposed Synthetic Pathway

A plausible synthetic route starts from a suitable brominated thiophene precursor. The following diagram illustrates a conceptual workflow.

Figure 2: Proposed synthetic workflow for 5-(3-thienyl)alkanoic acids.

Detailed Experimental Protocol (Hypothetical Example: 5-(3-thienyl)pentanoic acid)

This protocol is a representative example and may require optimization for specific chain lengths.

Step 1: Synthesis of Ethyl 5-(3-thienyl)pentanoate

-

Reaction Setup: A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of 3-bromothiophene (1.0 eq) in dry THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating or a crystal of iodine if necessary. The mixture is then refluxed until the magnesium is consumed.

-

Coupling Reaction: The Grignard reagent is cooled to 0 °C, and a solution of ethyl 5-bromopentanoate (1.1 eq) in dry THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 5-(3-thienyl)pentanoate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of ethanol and water.

-

Saponification: A solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The ethanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Physical Properties

Melting and Boiling Points

The melting and boiling points of 5-(3-thienyl)alkanoic acids are expected to be significantly higher than those of the corresponding alkanes due to the presence of the polar carboxylic acid group, which allows for strong intermolecular hydrogen bonding.[4] As with other homologous series, the melting and boiling points will generally increase with the length of the alkyl chain due to increased van der Waals forces.[4]

For comparison, the predicted boiling point of a related compound, 5-(3-thienyl)thiophene-2-carboxylic acid, is 364.9 °C, and its melting point is in the range of 188-190 °C.[5] It is important to note that the presence of the second thiophene ring in this comparator molecule will lead to a higher melting point than a simple 5-(3-thienyl)alkanoic acid due to increased rigidity and potential for π-π stacking. The melting and boiling points of straight-chain alkanoic acids also show a clear increasing trend with chain length.[6]

Table 1: Predicted and Comparative Physical Properties

| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Melting Point (°C) | Predicted pKa |

| 5-(3-thienyl)propanoic acid | 170.23 | - | - | ~4.5 |

| 5-(3-thienyl)butanoic acid | 184.26 | - | - | ~4.6 |

| This compound | 198.28 | - | - | ~4.7 |

| 5-(3-thienyl)thiophene-2-carboxylic acid[5] | 210.27 | 364.9 ± 32.0 | 188-190 | 3.56 ± 0.10 |

Note: Values for 5-(3-thienyl)alkanoic acids are estimations based on chemical principles and data from related compounds.

Solubility

The solubility of 5-(3-thienyl)alkanoic acids is a balance between the polar carboxylic acid group and the nonpolar thiophene ring and alkyl chain.

-

In Water: The shorter-chain members of the series are expected to have some solubility in water due to hydrogen bonding between the carboxylic acid group and water molecules. However, as the length of the nonpolar alkyl chain increases, the water solubility will decrease significantly.

-

In Organic Solvents: These compounds are generally expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[7] Their solubility in nonpolar solvents like hexane will likely be limited, especially for the shorter-chain derivatives. The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of small amounts of water.[8]

Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter, particularly for pharmaceutical applications. The pKa of a simple alkanoic acid is typically around 4.8. The presence of the electron-donating 3-thienyl group is expected to have a modest effect on the acidity. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[9] The thiophene ring can exhibit both electron-donating and electron-withdrawing character depending on the position of substitution and the nature of the reaction. For a carboxylic acid separated from the ring by a flexible alkyl chain, the inductive effect will be the primary electronic influence. The 3-thienyl group is generally considered to be weakly electron-donating through induction. Therefore, the pKa values of 5-(3-thienyl)alkanoic acids are expected to be slightly higher (less acidic) than their corresponding straight-chain alkanoic acids.

Spectroscopic Characterization

The identity and purity of synthesized 5-(3-thienyl)alkanoic acids are confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in these molecules.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[3]

-

C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[10]

-

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl chain will appear just below 3000 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic C=C and C-S stretching vibrations of the thiophene ring are expected in the fingerprint region (1600-700 cm⁻¹).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Thiophene Protons: The protons on the thiophene ring will appear in the aromatic region (around 7-8 ppm), with characteristic coupling patterns depending on the substitution.[12]

-

Alkyl Chain Protons: The protons of the alkanoic acid chain will resonate in the upfield region (typically 1-3 ppm). The protons alpha to the carbonyl group will be the most deshielded within the chain.[13]

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm.

-

Thiophene Carbons: The carbon atoms of the thiophene ring will appear in the aromatic region (around 120-140 ppm).[13]

-

Alkyl Chain Carbons: The carbons of the alkyl chain will resonate in the upfield region (typically 20-40 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific 5-(3-thienyl)alkanoic acid.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[14][15] The fragmentation of the alkyl chain and the thiophene ring will also provide structural information.[16]

Conclusion